molecular formula C6H2ClF3N2O2 B1592656 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS No. 438554-45-1

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1592656
CAS No.: 438554-45-1
M. Wt: 226.54 g/mol
InChI Key: VBVLYVRVIUJULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby altering the downstream effects. It has been observed to affect the expression of genes involved in detoxification processes, which can lead to changes in cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the inhibition of harmful enzymes or the modulation of specific signaling pathways. At high doses, it can become toxic, leading to adverse effects such as organ damage, oxidative stress, and even mortality. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and toxicity. For example, its accumulation in the liver can lead to hepatotoxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination and fluorination of picoline, followed by nitration . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale chemical reactions that ensure high yield and purity. The choice of method depends on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyridine ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVLYVRVIUJULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625278
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438554-45-1
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude 5-nitro-2-trifluoromethyl-pyridin-4-ol (3.4 g, 16.3 mmmol) was treated with PCl5 (5.2 g, 24.97 mmol) and POCl3 (7 mL, 24.49 mmol). The resulting mixture is heated at 80° C. for 18 h, cooled and poured into ice-cold water, and extracted with CH2Cl2. The combined organic phase is washed successively with saturated aqueous NaHCO3, water, brine, dried over Na2SO4, and concentrated in vacuo to afford 4-Chloro-5-nitro-2-trifluoromethyl-pyridine as an yellow oil. 1H NMR (300 MHz, CDCl3): δ 9.17 (s, 1H), 7.9 (s, 1H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Reactant of Route 2
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Reactant of Route 4
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.